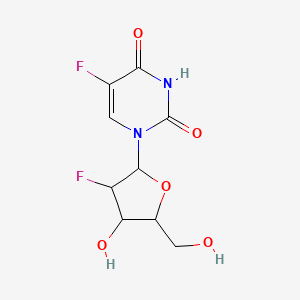![molecular formula C29H54FeN2 B12324595 carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine is a complex organometallic molecule. It features a central iron ion coordinated with a carbanide ligand, a pentaethylcyclopentane ring, and a pyrrolidinyl-substituted tetrahydrocyclopentapyridine moiety. This unique structure imparts the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine involves multiple steps:
Formation of the pentaethylcyclopentane ring: This can be achieved through the alkylation of cyclopentane with ethyl halides under Friedel-Crafts conditions.
Synthesis of the pyrrolidinyl-substituted tetrahydrocyclopentapyridine: This step involves the cyclization of appropriate precursors, such as pyrrolidine and cyclopentanone derivatives, under acidic or basic conditions.
Coordination to iron(2+): The final step involves the coordination of the synthesized organic ligands to an iron(2+) ion, typically using a salt like iron(II) chloride in a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, leading to the formation of iron(3+) species.
Reduction: Reduction reactions can revert oxidized forms back to the iron(2+) state.
Substitution: The organic ligands can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halides and nucleophiles.
Major Products
Oxidation: Formation of iron(3+) complexes.
Reduction: Regeneration of the iron(2+) complex.
Substitution: Formation of new organometallic compounds with different substituents.
科学研究应用
Chemistry
The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
Research has explored the compound’s potential as a therapeutic agent, particularly in targeting specific enzymes or receptors. Its ability to coordinate with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed to improve efficiency and selectivity in manufacturing processes.
作用机制
The compound exerts its effects primarily through its iron center, which can undergo redox reactions and coordinate with various substrates. The molecular targets include enzymes and receptors that interact with the iron ion or the organic ligands. Pathways involved often relate to electron transfer processes and coordination chemistry.
相似化合物的比较
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Cyclopentadienyliron dicarbonyl dimer: Features iron coordinated with cyclopentadienyl and carbonyl ligands.
Iron(II) phthalocyanine: A macrocyclic compound with iron coordinated to a phthalocyanine ring.
Uniqueness
Carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine is unique due to its combination of a carbanide ligand, a pentaethylcyclopentane ring, and a pyrrolidinyl-substituted tetrahydrocyclopentapyridine moiety. This structure imparts distinct chemical properties and reactivity, setting it apart from other iron-containing compounds.
属性
分子式 |
C29H54FeN2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine |
InChI |
InChI=1S/C15H30.C12H18N2.2CH3.Fe/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3;1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;;;/h11-15H,6-10H2,1-5H3;6-7,10-11H,1-5,8-9H2;2*1H3;/q;;2*-1;+2 |
InChI 键 |
PDLIYCHZMUEDSL-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].CCC1C(C(C(C1CC)CC)CC)CC.C1CCN(C1)C2=CC=NC3C2CCC3.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


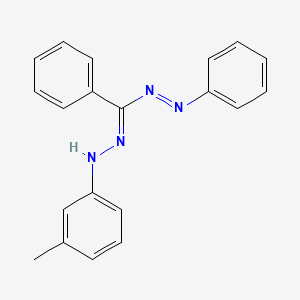
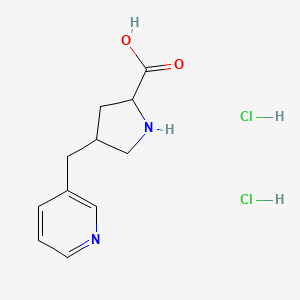
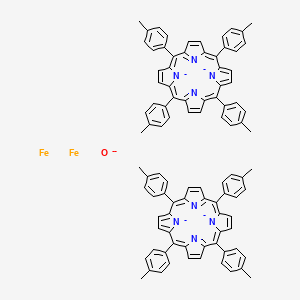
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
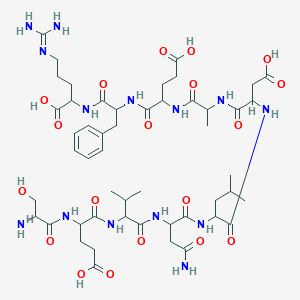

![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)
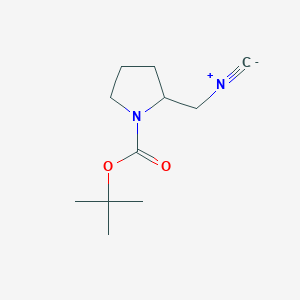

![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)
